molecular formula C12H7F2N3O2S2 B4423565 N-(2,5-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide

N-(2,5-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B4423565
M. Wt: 327.3 g/mol
InChI Key: CHBFGBZEJSKQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide (DBDS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBDS is a fluorescent molecule that exhibits excellent photophysical properties, making it a useful tool in various applications such as sensing and imaging.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide involves the interaction of the molecule with biological systems, such as proteins and enzymes. This compound has been shown to bind to proteins and enzymes, altering their conformation and activity. This interaction can be utilized in drug discovery, where this compound can be used as a scaffold for the development of new drugs that target specific proteins and enzymes.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. However, it is important to note that further research is needed to fully understand the potential effects of this compound on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide is its exceptional photophysical properties, which make it a useful tool in various applications such as sensing and imaging. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in scientific research.
However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can limit its use in biological systems. Additionally, further research is needed to fully understand the potential effects of this compound on biological systems.

Future Directions

There are several future directions for the use of N-(2,5-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide in scientific research. One potential area of research is the development of new drugs that target specific proteins and enzymes using this compound as a scaffold. Additionally, this compound can be utilized in the development of new imaging agents for the detection of cancer cells and other diseases. Further research is also needed to fully understand the potential effects of this compound on biological systems and to optimize its use in scientific research.

Scientific Research Applications

N-(2,5-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide has been extensively used in scientific research due to its exceptional photophysical properties. It has been utilized in various applications such as sensing, imaging, and drug discovery. This compound has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological systems. It has also been used as a fluorescent imaging agent for cancer cells and as a potential diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

N-(2,5-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2N3O2S2/c13-7-4-5-8(14)10(6-7)17-21(18,19)11-3-1-2-9-12(11)16-20-15-9/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBFGBZEJSKQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide
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N-(2,5-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 3
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N-(2,5-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide

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